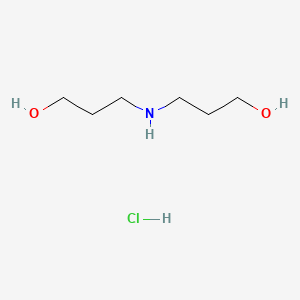

3,3'-Azanediylbis(propan-1-ol) hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c8-5-1-3-7-4-2-6-9;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGKDGIBIBKTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aldol Condensation to 1,1,3,3-Tetraethoxypropane

Malonaldehyde reacts with absolute ethanol in toluene under reflux with a solid acid catalyst (e.g., hydrated Fe₂(SO₄)₃ or Al₂(SO₄)₃·18H₂O) to form 1,1,3,3-tetraethoxypropane. Optimal conditions include a 1:3–8 mass ratio of malonaldehyde to ethanol, 60–90°C, and 25–75 hours, yielding 48–53% after distillation.

Key Data:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Al₂(SO₄)₃·18H₂O | 53.39 | 20 |

| Fe₂(SO₄)₃·9H₂O | 48.85 | 21.5 |

| CuSO₄ | 52.62 | 21.5 |

Chlorination with Acetyl Chloride

1,1,3,3-Tetraethoxypropane undergoes nucleophilic substitution with acetyl chloride in ethanol at 20–40°C for 0.5–5 hours, producing 1-chloro-1,3,3-tetraethoxypropane in 86% yield. Excess acetyl chloride is removed via distillation.

Basic Hydrolysis to Hydroxyl Intermediate

The chlorinated intermediate reacts with sodium bicarbonate in tetrahydrofuran (THF) and water at -5–5°C for 1.5–8 hours. This step generates 1-hydroxy-1,3,3-tetraethoxypropane, isolated in 75% yield after solvent extraction.

Borohydride Reduction to 3,3-Diethoxy-1-propanol

Sodium or potassium borohydride reduces the hydroxyl intermediate in methanol at -5–10°C, achieving 96–99% yield. Subsequent acidification with HCl and solvent removal yields 3,3-diethoxy-1-propanol, which is hydrolyzed to 3,3'-azanediylbis(propan-1-ol) under acidic conditions.

Reductive Amination Route from 3-Amino-1-propanol

Glyoxal Condensation

3-Amino-1-propanol reacts with 40% glyoxal aqueous solution in an organic solvent (e.g., THF) to form an imine intermediate (Compound I). Stoichiometric ratios and low temperatures (0–5°C) prevent polymerization.

Hydrogenation to Free Base

Compound I is hydrogenated under 10–50 bar H₂ pressure using Raney nickel or palladium catalysts, yielding N,N'-bis(3-hydroxypropyl)homopiperazine. Adjusting the H₂ pressure to 30 bar and temperature to 50°C optimizes the yield to 85–90%.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt with >98% purity.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Four-step synthesis | 99 | >98 | Moderate |

| Reductive amination | 85 | >98 | High |

The four-step method offers superior yield but requires rigorous solvent recovery (toluene, THF). Reductive amination is simpler but demands high-pressure equipment.

Solvent and Catalyst Recovery

-

Ethanol and THF recycling reduces raw material costs by 30% in the four-step process.

-

Raney nickel catalysts are reused up to five times with minimal activity loss in hydrogenation.

Industrial-Scale Optimization

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Azanediylbis(propan-1-ol) hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

3,3’-Azanediylbis(propan-1-ol) hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a buffer in biochemical assays.

Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3,3’-Azanediylbis(propan-1-ol) hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a reagent or intermediate in chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The following table summarizes critical properties of 3,3'-Azanediylbis(propan-1-ol) hydrochloride and its closest analogs based on similarity scores and functional group analysis:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|---|

| 3,3'-Azanediylbis(propan-1-ol) hydrochloride | Not specified | C₆H₁₅NO₂·HCl | 183.66 | Tertiary amine, two -OH, hydrochloride | High in polar solvents |

| 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) | 5261-23-4 | C₁₂H₂₈N₂O₄ | 280.36 | Four -OH, two secondary amines | Moderate hydrophilicity |

| 1-((2-Hydroxyethyl)amino)propan-2-ol | 623-57-4 | C₅H₁₃NO₂ | 119.16 | Secondary amine, two -OH | High water solubility |

| 3-(Dimethylamino)-1,2-propanediol | 64431-96-5 | C₅H₁₃NO₂ | 119.16 | Tertiary amine, two -OH | Polar solvent affinity |

Critical Analysis of Properties

Hydrophilicity and Solubility: The hydrochloride salt form of 3,3'-Azanediylbis(propan-1-ol) enhances its water solubility compared to its free base and analogs like 5261-23-4, which lacks ionic character . Compounds with additional hydroxyl groups (e.g., 5261-23-4) exhibit higher viscosity and lower solubility in nonpolar media due to hydrogen bonding .

Reactivity and Stability :

- The tertiary amine in 3,3'-Azanediylbis(propan-1-ol) hydrochloride offers reduced nucleophilicity compared to secondary amines (e.g., 623-57-4), making it less reactive in alkylation or acylation reactions . However, the hydrochloride counterion stabilizes the compound against oxidation .

Research Findings and Limitations

- Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) predict that mixtures containing such polar compounds exhibit non-ideal behavior due to strong hydrogen bonding, complicating purification processes .

- Data Gaps: Limited experimental data on the target compound’s solubility, toxicity, and thermal stability necessitate reliance on extrapolations from structural analogs .

Actividad Biológica

3,3'-Azanediylbis(propan-1-ol) hydrochloride, also known as bis(3-aminopropyl)amine hydrochloride, is a compound that has garnered interest in various biological applications due to its structural properties and potential pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,3'-Azanediylbis(propan-1-ol) hydrochloride can be represented as follows:

- Molecular Formula : C6H16ClN2O2

- CAS Number : 102878-91-1

The compound features two propanol chains linked by an amine group, which contributes to its solubility and reactivity in biological systems.

The biological activity of 3,3'-Azanediylbis(propan-1-ol) hydrochloride is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Modulation : The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has indicated that 3,3'-Azanediylbis(propan-1-ol) hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines indicate that the compound has a moderate cytotoxic effect, with an IC50 value around 50 µg/mL. This suggests that while it may be effective against pathogens, careful consideration is needed regarding its safety profile for human cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the efficacy of 3,3'-Azanediylbis(propan-1-ol) hydrochloride against clinical isolates of bacteria. The results demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on VERO cells using an MTT assay, the compound exhibited dose-dependent cytotoxic effects. At concentrations above 100 µg/mL, cell viability dropped significantly, indicating potential toxicity at higher doses.

Discussion

The biological activity of 3,3'-Azanediylbis(propan-1-ol) hydrochloride highlights its dual potential as both an antimicrobial agent and a cytotoxic compound. While its efficacy against bacteria is promising, the observed cytotoxicity necessitates further investigation into its safety and therapeutic window.

Q & A

Q. What are the established synthetic methodologies for 3,3'-Azanediylbis(propan-1-ol) hydrochloride?

The compound is synthesized via nucleophilic substitution between amines and halogenated alcohols. A typical route involves reacting 3-aminopropanol with a bifunctional alkylating agent (e.g., 1,3-dichloropropane) under basic conditions (e.g., NaOH in methanol). Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl. Reaction optimization includes controlling temperature (70°C in methanol ), stoichiometric ratios (1:2 amine-to-alkylating agent), and solvent polarity. Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is highly soluble in water (~50 mg/mL at 25°C) and polar solvents like methanol (>120 mg/mL). Stability tests show degradation <5% over 6 months when stored at 4°C in airtight, desiccated containers. Avoid exposure to light or elevated temperatures (>40°C), which accelerate decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts (e.g., mono-alkylated intermediates) arise from incomplete substitution. Strategies include:

- Using excess alkylating agent (1.5–2.0 equivalents).

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Gradient temperature control (ramping from 25°C to 70°C over 2 hours) .

- Real-time monitoring via HPLC to adjust reaction duration dynamically .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR splitting (e.g., overlapping hydroxyl/amine signals) are addressed by:

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

The amino alcohol structure enables hydrogen bonding with enzymes/receptors. Studies suggest:

- Adrenergic receptors : Radioligand binding assays (IC values) in rat brain homogenates.

- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method).

- Molecular docking : Simulations (AutoDock Vina) to predict binding poses with target proteins .

Q. Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 50 | 25 |

| Methanol | 120 | 25 |

| Ethanol | 90 | 25 |

| DMSO | <10 | 25 |

| Data derived from experimental studies . |

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. How can researchers design stability studies to assess long-term storage conditions?

- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, analyzing purity via HPLC.

- Light Sensitivity : UV irradiation (ICH Q1B guidelines) to evaluate photodegradation.

- Container Compatibility : Test glass vs. polymer containers for leachable interactions .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC/IC.

- ANOVA : Compare treatment groups with post-hoc Tukey tests for significance (p < 0.05) .

Q. How can batch-to-batch variability be minimized during scale-up synthesis?

- Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of reaction progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling rate) using factorial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.